molecular formula C18H19NO2 B7466193 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone

Cat. No. B7466193
M. Wt: 281.3 g/mol
InChI Key: DYXAOAMXEZHLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone is a compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies due to its unique structure and potential mechanism of action.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves its ability to selectively block dopamine D3 receptors. This may lead to a decrease in dopamine release and subsequent decrease in reward-seeking behaviors. Additionally, this compound has been shown to have some affinity for serotonin receptors, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has various biochemical and physiological effects. For example, this compound has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward-seeking behaviors. Additionally, this compound has been shown to decrease the reinforcing effects of drugs such as cocaine and methamphetamine.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor and study its role in various behaviors. However, one limitation is the potential for off-target effects, as this compound has some affinity for serotonin receptors as well.

Future Directions

There are many potential future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone. One area of interest is its potential use in the treatment of drug addiction and other disorders. Additionally, further studies could investigate the potential for this compound to modulate other neurotransmitter systems, such as glutamate or GABA. Finally, the development of more selective and potent compounds based on the structure of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone could lead to new insights into the role of dopamine receptors in various behaviors.

Synthesis Methods

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves the reaction of 3-(methoxymethyl)benzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a dopamine receptor antagonist. This compound has been shown to selectively block dopamine D3 receptors, which may have implications in the treatment of drug addiction and other disorders.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-13-14-5-4-8-16(11-14)18(20)19-10-9-15-6-2-3-7-17(15)12-19/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXAOAMXEZHLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone

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